4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-20(2)26(23,24)14-7-5-12(6-8-14)16(22)17-10-13-11-21(19-18-13)15-4-3-9-25-15/h3-9,11H,10H2,1-2H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJPCTDDKDQZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a sulfonamide moiety, which is widely recognized for its antimicrobial properties, as well as a thiophene and triazole structure that may enhance its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is , with a molecular weight of approximately 436.59 g/mol. The structural complexity, characterized by the presence of both a thiophene ring and a triazole moiety, suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O4S2 |
| Molecular Weight | 436.59 g/mol |
| Melting Point | Not available |
| Density | Not available |
Antimicrobial Properties
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. The sulfonamide moiety in this compound is particularly effective due to its ability to inhibit bacterial folate synthesis, which is crucial for DNA synthesis and cellular replication .
Case Studies:
- Antibacterial Activity: In vitro studies have demonstrated that derivatives similar to 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide show potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity: Compounds with structural similarities have also been tested for antifungal properties, showing efficacy against Candida albicans and other pathogenic fungi.
Other Biological Activities
Beyond antimicrobial effects, the compound's unique structure may confer additional biological activities:
- Antitumor Activity: Some studies suggest that triazole derivatives can exhibit cytotoxic effects against cancer cell lines .
- Endothelin Receptor Antagonism: Similar compounds have been explored for their potential as selective antagonists for endothelin receptors, which are implicated in cardiovascular diseases.
The biological activity of 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide may be attributed to its ability to interact with specific enzymes and receptors involved in critical metabolic pathways. The presence of the thiophene and triazole rings enhances the ability of the compound to bind to target proteins effectively.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiophene and triazole derivatives. For instance:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exhibit significant antimicrobial properties. These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The sulfonamide group is particularly noted for its broad-spectrum antibacterial activity:
| Compound Name | Biological Activity |
|---|---|
| N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides | Potent ETA receptor antagonists |
| Sulfanilamide | Broad-spectrum antibacterial |
| Benzene-sulfonamide derivatives | Antitumor activity observed |
This compound's structural complexity may enhance its specificity in targeting certain biological pathways compared to simpler sulfonamides or benzamides.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar structures have been connected to significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). Studies involving molecular docking suggest that the compound may interact favorably with key targets in cancer pathways, potentially leading to novel therapeutic strategies against resistant cancer types .
Case Studies and Research Findings
Several studies have documented the biological significance of related compounds:
- Antimicrobial Studies : A study demonstrated that similar sulfonamide derivatives effectively inhibited bacterial growth in vitro, showcasing their potential as new antimicrobial agents .
- Cytotoxicity Assessments : Research involving newly synthesized derivatives indicated promising results against human cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance anticancer activity .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises two primary fragments:
- 4-(N,N-Dimethylsulfamoyl)benzoyl group : Introduced via sulfonylation and subsequent dimethylamine substitution.
- (1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methylamine : Synthesized via CuAAC between thiophene-2-yl azide and propargylamine.
Coupling these fragments through amide bond formation yields the final product. Key challenges include regioselective triazole formation, stability of intermediates, and optimization of reaction conditions.
Synthetic Routes and Experimental Protocols
Route 1: Sequential Sulfonylation, CuAAC, and Amide Coupling
Step 1: Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoyl Chloride
- Starting Material : 4-Sulfamoylbenzoic acid (10.0 g, 45.8 mmol) is suspended in anhydrous dichloromethane (100 mL).
- Dimethylamine Introduction : Dimethylamine (2.0 M in THF, 50 mL) is added dropwise at 0°C, followed by stirring at room temperature for 12 h. The mixture is concentrated, and the residue is recrystallized from ethanol to yield 4-(N,N-dimethylsulfamoyl)benzoic acid (9.2 g, 85%).
- Acyl Chloride Formation : The acid (8.0 g, 31.2 mmol) is treated with thionyl chloride (20 mL) under reflux for 3 h. Excess thionyl chloride is removed under vacuum to afford the acyl chloride as a pale-yellow solid (8.5 g, 95%).
Step 2: Preparation of Propargylamine Intermediate
Propargylamine (2.5 mL, 38.4 mmol) is dissolved in dry THF (50 mL) and cooled to 0°C. Triethylamine (5.3 mL, 38.4 mmol) is added, followed by dropwise addition of the acyl chloride (8.5 g, 31.2 mmol). The reaction is stirred for 4 h, quenched with water, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to yield N-propargyl-4-(N,N-dimethylsulfamoyl)benzamide (7.8 g, 82%).
Step 3: Synthesis of Thiophene-2-yl Azide
- Diazotization : Thiophene-2-amine (5.0 g, 50 mmol) is dissolved in HCl (6 M, 50 mL) at 0°C. Sodium nitrite (3.8 g, 55 mmol) in water (10 mL) is added slowly, maintaining temperature <5°C.
- Azide Formation : Sodium azide (3.9 g, 60 mmol) is added, and the mixture is stirred for 1 h. The product is extracted with diethyl ether, dried (Na₂SO₄), and concentrated to yield thiophene-2-yl azide (4.2 g, 72%).
Step 4: CuAAC Reaction
N-Propargyl-4-(N,N-dimethylsulfamoyl)benzamide (5.0 g, 16.4 mmol), thiophene-2-yl azide (2.3 g, 16.4 mmol), CuSO₄·5H₂O (0.4 g, 1.6 mmol), and sodium ascorbate (0.65 g, 3.3 mmol) are combined in DMSO/H₂O (4:1, 50 mL). The mixture is stirred at 25°C for 12 h, diluted with water, and extracted with ethyl acetate. Column chromatography (SiO₂, hexane/ethyl acetate 1:1) affords the target compound (5.8 g, 75%).
Route 2: Microwave-Assisted Triazole Formation
Step 1: One-Pot Synthesis of Triazole Intermediate
A mixture of N-propargyl-4-(N,N-dimethylsulfamoyl)benzamide (5.0 g, 16.4 mmol), thiophene-2-yl azide (2.3 g, 16.4 mmol), and CuI (0.3 g, 1.6 mmol) in DMF (30 mL) is irradiated under microwaves (100 W, 80°C) for 30 min. The crude product is purified via recrystallization (ethanol) to yield the target compound (5.5 g, 78%).
Route 3: DBU-Catalyzed Triazole Assembly
Step 1: Alternative Coupling Conditions
N-Propargyl-4-(N,N-dimethylsulfamoyl)benzamide (5.0 g, 16.4 mmol), thiophene-2-yl azide (2.3 g, 16.4 mmol), and DBU (2.5 mL, 16.4 mmol) in DMSO (30 mL) are stirred at 20°C for 3 h. The mixture is poured into ice-water, filtered, and dried to obtain the product (5.1 g, 70%).
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, triazole-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 7.20 (dd, J = 3.6, 1.2 Hz, 1H, thiophene-H), 4.85 (s, 2H, CH₂), 3.10 (s, 6H, N(CH₃)₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 144.5 (triazole-C), 138.9 (Ar-C), 132.7 (Ar-C), 128.4 (thiophene-C), 126.3 (thiophene-C), 44.8 (CH₂), 38.5 (N(CH₃)₂).
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (CuAAC) | Route 2 (Microwave) | Route 3 (DBU) |
|---|---|---|---|
| Yield (%) | 75 | 78 | 70 |
| Reaction Time (h) | 12 | 0.5 | 3 |
| Purification Method | Column | Recrystallization | Filtration |
| Scalability | Moderate | High | Low |
Route 2 offers superior efficiency due to reduced reaction time and higher yield, making it preferable for large-scale synthesis.
Industrial-Scale Considerations and Challenges
- Cost Efficiency : Thiophene-2-yl azide synthesis requires careful handling due to its shock-sensitive nature, necessitating specialized equipment.
- Byproduct Management : Copper residues from CuAAC must be removed via chelating agents (e.g., EDTA) to meet pharmaceutical standards.
- Regioselectivity : CuAAC ensures exclusive 1,4-triazole formation, but residual 1,5-regioisomers (<2%) may require chromatographic separation.
Q & A
Basic: How can the synthetic yield and purity of 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including amidation, click chemistry for triazole formation, and sulfamoylation. Key optimizations include:
- Reagent Ratios: Use a 1.2:1 molar ratio of azide to alkyne in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure complete triazole ring formation .
- Temperature Control: Maintain reflux conditions (70–80°C) in polar aprotic solvents (e.g., DMF) during sulfamoyl group introduction to minimize side reactions .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (3:1) to achieve >95% purity .
- Inert Atmosphere: Conduct critical steps (e.g., CuAAC) under nitrogen to prevent oxidation of intermediates .
Basic: Which spectroscopic and chromatographic techniques are most reliable for structural validation of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the dimethylsulfamoyl group (δ 2.8–3.1 ppm for N(CH3)2) and thiophen-triazole protons (δ 7.2–8.1 ppm). Compare peak splitting patterns with computed spectra .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C17H19N5O3S2: 412.0902; observed: 412.0905) .
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and monitor degradation under stress conditions .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Discrepancies (e.g., unexpected NOE correlations or MS fragments) may arise from conformational flexibility or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC): Map coupling between thiophen-triazole protons and adjacent methylene groups to confirm connectivity .
- Dynamic NMR Experiments: Heat samples to 50°C in DMSO-d6 to coalesce split peaks caused by rotamers of the dimethylsulfamoyl group .
- Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify misassigned functional groups .
Advanced: What experimental designs are recommended to study this compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., bacterial dihydrofolate reductase) on a sensor chip to measure binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Mutagenesis Studies: Engineer enzyme variants (e.g., Cys→Ala substitutions) to identify critical residues for binding, guided by molecular docking results .
Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme complexes (e.g., in GROMACS) to assess stability of hydrogen bonds between the sulfamoyl group and catalytic residues .
- QSAR Modeling: Use MOE or Schrödinger to correlate electronic descriptors (e.g., LogP, polar surface area) with antimicrobial IC50 values from bioassays .
- Docking Studies (AutoDock Vina): Screen virtual libraries of triazole-modified analogs against ATP-binding pockets of kinases to prioritize synthesis .
Advanced: What strategies mitigate side reactions during the introduction of the dimethylsulfamoyl group?
Methodological Answer:
- Protecting Groups: Temporarily protect reactive amines (e.g., with Boc) before sulfamoylation to prevent over-substitution .
- Low-Temperature Conditions: Add dimethylsulfamoyl chloride at 0°C in THF with slow base (e.g., NEt3) addition to control exothermicity .
- Post-Reaction Quenching: Use aqueous NaHCO3 to neutralize excess chloride, followed by extraction with dichloromethane to isolate the product .
Basic: What stability tests should be performed to ensure the compound’s integrity under storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C, 48 hr), UV light (254 nm, 24 hr), and acidic/basic hydrolysis (0.1M HCl/NaOH, 25°C, 24 hr). Monitor degradation via HPLC .
- Long-Term Stability: Store aliquots at –20°C under argon. Assess monthly for color changes, precipitate formation, and NMR/LC-MS profile consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
